![molecular formula C13H19N B2616081 1-Isocyano-3,5-dimethyladamantane CAS No. 1287753-31-4](/img/structure/B2616081.png)
1-Isocyano-3,5-dimethyladamantane
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Overview
Description
1-Isocyano-3,5-dimethyladamantane is a chemical compound with the molecular formula C13H19N. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of an isocyano group and two methyl groups at the 3 and 5 positions of the adamantane core makes this compound particularly interesting for various scientific applications .
Mechanism of Action
Target of Action
The primary target of 1-Isocyano-3,5-dimethyladamantane is the human soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous chemical mediators . This enzyme is a potential target for the treatment of hypertensive, inflammatory, and pain conditions .
Mode of Action
This compound interacts with its target, the sEH enzyme, by inhibiting its activity
Biochemical Pathways
The inhibition of sEH by this compound affects the metabolism of endogenous chemical mediators, leading to a decrease in the production of diols from epoxides . This can have downstream effects on various biochemical pathways, including those involved in inflammation and pain sensation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of sEH enzyme activity . This can lead to changes in the levels of various endogenous chemical mediators, potentially resulting in anti-inflammatory and analgesic effects .
Biochemical Analysis
Biochemical Properties
1-Isocyano-3,5-dimethyladamantane plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . The inhibition of sEH by this compound can lead to increased levels of epoxides, which have various biological effects, including anti-inflammatory and vasodilatory properties. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of sEH by this compound can alter the signaling pathways mediated by epoxides, leading to changes in gene expression and metabolic processes . These effects can result in altered cellular functions, such as reduced inflammation and improved vascular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of sEH, this compound inhibits the enzyme’s activity, preventing the conversion of epoxides to diols . This inhibition can lead to changes in the levels of various metabolites and the activation or suppression of specific signaling pathways. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of sEH and associated biological effects, such as reduced inflammation and improved vascular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as liver toxicity and altered metabolic function. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of epoxides. By inhibiting sEH, the compound prevents the conversion of epoxides to diols, leading to increased levels of epoxides . These epoxides can interact with various enzymes and cofactors, influencing metabolic flux and the levels of other metabolites. The modulation of these pathways by this compound can result in various biological effects, including anti-inflammatory and vasodilatory properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to these compartments by targeting signals or post-translational modifications . Its subcellular localization can influence its activity and interactions with other biomolecules, such as enzymes and regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyano-3,5-dimethyladamantane can be synthesized through a one-pot direct inclusion method. This involves the reaction of phenylacetic acid ethyl ester with 3,5-dimethyl-1,3-dehydroadamantane, followed by hydrolysis of the obtained esters . The reaction conditions typically include the use of solvents like toluene and reagents such as diphenylphosphoryl azide (DPPA) and triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-3,5-dimethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with aliphatic diamines.
Addition Reactions: The compound can react with fluorine or chlorine-containing anilines to form 1,3-disubstituted ureas.
Common Reagents and Conditions:
Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, fluorine or chlorine-containing anilines
Conditions: Reactions are typically carried out in solvents like toluene under reflux conditions.
Major Products:
1,3-Disubstituted Ureas: These are formed through the reaction of this compound with aliphatic diamines.
Symmetrical Ureas: Formed through reactions with fluorine or chlorine-containing anilines.
Scientific Research Applications
1-Isocyano-3,5-dimethyladamantane has several applications in scientific research:
Comparison with Similar Compounds
1-Isocyanoadamantane: Lacks the methyl groups at the 3 and 5 positions, making it less sterically hindered.
3,5-Dimethyladamantane: Does not have the isocyano group, limiting its reactivity in certain chemical reactions.
Uniqueness: 1-Isocyano-3,5-dimethyladamantane is unique due to the combination of the isocyano group and the methyl groups at specific positions on the adamantane core. This structural configuration enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
1-Isocyano-3,5-dimethyladamantane is a specialized organic compound derived from adamantane, notable for its unique isocyanide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions.
Inhibition of Soluble Epoxide Hydrolase
Research indicates that this compound acts as a potent inhibitor of human soluble epoxide hydrolase. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have various beneficial cardiovascular effects. The modulation of sEH activity by this compound suggests potential therapeutic applications in treating conditions such as hypertension and inflammation.
Synthesis and Derivatives
The compound can be synthesized through a one-step reaction with aliphatic diamines to yield symmetrical 1,3-disubstituted ureas. Yields for this process range from 63% to 99%, indicating its synthetic viability. The derivatives formed from this compound have shown promising biological activities in preliminary studies.
Synthesis Method | Yield (%) | Products |
---|---|---|
Reaction with diamines | 63 - 99 | Ureas |
Case Studies
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Cardiovascular Research:
- A study explored the effects of various derivatives of this compound on blood pressure regulation in animal models. Results indicated that certain derivatives significantly reduced systolic blood pressure compared to controls, suggesting their potential as antihypertensive agents.
-
Inflammation Studies:
- Another investigation focused on the anti-inflammatory properties of synthesized ureas derived from this compound. The study demonstrated that these compounds inhibited pro-inflammatory cytokine production in vitro, supporting their role in inflammatory disease management.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Adamantyl Isocyanide | Isocyanide group attached to adamantane | Simpler structure; different synthetic routes |
1-Isothiocyanato-3,5-dimethyladamantane | Contains a thiocyanate group | Potentially different biological activities |
1-Nitroso-3,5-dimethyladamantane | Contains a nitroso group | Different reactivity profile |
1-(Isocyanato(phenyl)methyl)-3,5-dimethyladamantane | Phenyl group included; more complex structure | Exhibits different reactivity and biological properties |
The distinctive arrangement of functional groups in this compound influences both its chemical reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
1-isocyano-3,5-dimethyladamantane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMCNYSBDIUZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+]#[C-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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